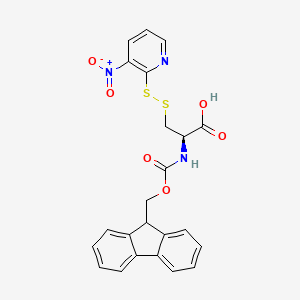

Fmoc-Cys(npys)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIHHIXLTDNIII-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Fmoc-Cys(Npys)-OH in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the precise and controlled formation of disulfide bonds is paramount for achieving the desired three-dimensional structure and biological activity of complex peptides. Fmoc-Cys(Npys)-OH, an N-α-Fmoc-protected cysteine derivative with its thiol group shielded by a 3-nitro-2-pyridinesulfenyl (Npys) group, has emerged as a critical reagent for these advanced applications. This technical guide provides an in-depth exploration of the multifaceted utility of this compound, detailing its application in regioselective disulfide bond formation, peptide cyclization, and bioconjugation.

Core Principles and Advantages

The Npys protecting group confers a unique dual functionality to the cysteine residue. Firstly, it provides robust protection of the highly reactive thiol group during the iterative steps of solid-phase peptide synthesis (SPPS). Secondly, and more importantly, the Npys group acts as an activating moiety, rendering the sulfur atom highly susceptible to nucleophilic attack by a free thiol. This "thiol-disulfide exchange" reaction is the cornerstone of the applications of this compound, enabling the formation of a new disulfide bond with high specificity and efficiency.[1]

A crucial consideration in the application of this compound is the lability of the Npys group to piperidine, the standard reagent used for the removal of the Fmoc protecting group in Fmoc-based SPPS.[2] This instability precludes its use for the incorporation of internal Cys(Npys) residues within a peptide sequence using a standard Fmoc protocol. Consequently, its application is primarily focused on the introduction of a Cys(Npys) residue at the N-terminus of a peptide, or through post-synthetic modification of a cysteine-containing peptide.

Key Applications and Methodologies

The unique reactivity of the Npys-activated thiol has been harnessed for several critical applications in peptide science:

Regioselective Disulfide Bond Formation

The ability to dictate the pairing of specific cysteine residues in peptides with multiple disulfide bridges is a significant challenge. This compound, in conjunction with other orthogonally protected cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH), provides a powerful tool for achieving regioselective disulfide bond formation. The general strategy involves the selective deprotection of one cysteine thiol, which then reacts with the Npys-activated cysteine to form the desired disulfide bond, leaving other protected cysteines intact for subsequent manipulations.[1]

Peptide Cyclization

Cyclic peptides often exhibit enhanced metabolic stability, improved receptor binding affinity, and better cell permeability compared to their linear counterparts. This compound is instrumental in both on-resin and solution-phase cyclization strategies.

-

On-Resin Cyclization: In this approach, a linear peptide containing both a free thiol and a Cys(Npys) residue is synthesized on a solid support. The intramolecular thiol-disulfide exchange reaction is then induced to form the cyclic peptide while it is still attached to the resin. This method can minimize intermolecular side reactions and simplify purification.

-

Solution-Phase Cyclization: Following cleavage from the resin and purification, the linear peptide containing a free thiol and a Cys(Npys) residue is dissolved in a suitable buffer to facilitate the intramolecular disulfide bond formation.

Bioconjugation

The activated nature of the Cys(Npys) residue makes it an excellent handle for the site-specific conjugation of peptides to other molecules, such as proteins, antibodies, or fluorescent labels. The reaction proceeds efficiently under mild conditions (pH 4-7) with a free thiol on the target molecule, forming a stable disulfide linkage. This is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Experimental Protocols

Protocol 1: N-terminal Introduction of Cys(Npys) using Boc-Cys(Npys)-OH

Due to the piperidine lability of the Npys group, the Cys(Npys) residue is often introduced at the N-terminus of a peptide synthesized via Fmoc-SPPS using the Boc-protected analogue, Boc-Cys(Npys)-OH.

-

Peptide Synthesis: Assemble the desired peptide sequence on a solid support using standard Fmoc-SPPS chemistry.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal amino acid using 20% piperidine in DMF.

-

Coupling of Boc-Cys(Npys)-OH:

-

Swell the resin in DMF.

-

Prepare a solution of Boc-Cys(Npys)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.

-

Add the coupling solution to the resin and react for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

Protocol 2: On-Resin Disulfide Bond Formation and Cyclization

This protocol describes a general method for on-resin cyclization of a peptide containing a Cys(Trt) and a Cys(Npys) residue.

-

Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using Fmoc-SPPS, incorporating Fmoc-Cys(Trt)-OH and introducing Cys(Npys) at the N-terminus as described in Protocol 1.

-

Selective Trityl Deprotection:

-

Wash the peptidyl-resin with DCM.

-

Treat the resin with a solution of 1-3% TFA in DCM for 30-60 minutes to selectively remove the trityl group, exposing a free thiol.

-

Wash the resin extensively with DCM and DMF to neutralize.

-

-

Intramolecular Disulfide Bond Formation:

-

Swell the resin in DMF.

-

The intramolecular thiol-disulfide exchange will proceed spontaneously. The reaction can be monitored by HPLC analysis of a small cleaved sample. The reaction time can vary from a few hours to overnight.

-

-

Cleavage and Purification: Once cyclization is complete, cleave the cyclic peptide from the resin and purify by reverse-phase HPLC.

Protocol 3: Solution-Phase Disulfide Bond Formation with a Free Thiol

This protocol outlines the reaction of a Cys(Npys)-containing peptide with a thiol-containing molecule in solution.

-

Peptide Preparation: Synthesize and purify the peptide containing the Cys(Npys) residue.

-

Reaction Setup:

-

Dissolve the Cys(Npys)-peptide in a suitable aqueous buffer (e.g., phosphate or acetate buffer) at a pH between 4 and 7.

-

Dissolve the thiol-containing molecule in the same buffer.

-

-

Disulfide Exchange Reaction:

-

Mix the two solutions. The reaction can be monitored spectrophotometrically by measuring the release of the 3-nitro-2-pyridinethiol byproduct at 324 nm.

-

Reaction times typically range from 30 minutes to a few hours at room temperature.

-

-

Purification: Purify the resulting disulfide-linked conjugate by size-exclusion chromatography or reverse-phase HPLC.

Quantitative Data Summary

The efficiency of reactions involving this compound can be influenced by factors such as pH, solvent, and the steric environment of the reacting thiols. The following table summarizes key quantitative parameters gathered from the literature.

| Parameter | Value/Range | Conditions | Application | Reference |

| Thiol-Disulfide Exchange pH Range | 4.0 - 9.0 | Aqueous buffers | Disulfide bond formation | |

| Optimal pH for Specificity | 4.0 - 7.0 | Aqueous buffers | Minimizes disulfide scrambling | |

| Reaction Time (Solution Phase) | 30 min - several hours | Room temperature, pH 4-9 | Disulfide bond formation | |

| Npys Group Stability | Unstable | 20% Piperidine in DMF | Fmoc deprotection | |

| Npys Group Stability | Stable | TFA/TIS/H₂O (95:2.5:2.5) | Peptide cleavage | |

| Spectrophotometric Monitoring | 324 nm | Release of 3-nitro-2-pyridinethiol | Reaction monitoring | N/A |

Logical Workflow and Pathway Diagrams

To visually represent the key processes involving this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow for on-resin peptide cyclization.

Caption: Pathway for peptide bioconjugation.

Conclusion

This compound is an indispensable tool in the arsenal of the modern peptide chemist. Its ability to facilitate the regioselective formation of disulfide bonds, streamline the synthesis of cyclic peptides, and enable site-specific bioconjugation has significantly advanced the development of complex peptide-based therapeutics and research tools. While its lability to piperidine necessitates careful strategic planning in peptide synthesis, the unique advantages offered by the Npys group in activating the cysteine thiol for controlled disulfide bond formation make it a superior choice for a wide range of advanced applications. A thorough understanding of its chemistry and appropriate application is crucial for leveraging its full potential in the synthesis of next-generation peptide molecules.

References

An In-depth Technical Guide to Fmoc-Cys(Npys)-OH: Structure, Properties, and Applications in Peptide Science

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine [Fmoc-Cys(Npys)-OH], a critical reagent in peptide chemistry. It details the compound's structure and physicochemical properties, offers in-depth experimental protocols for its synthesis and application, and illustrates its strategic use in the regioselective formation of disulfide bonds.

Core Compound Structure and Properties

This compound is a cysteine derivative featuring two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the thiol-reactive 3-nitro-2-pyridinesulfenyl (Npys) group on the side-chain thiol. This strategic protection scheme allows for its application in complex peptide synthesis, particularly in the controlled formation of disulfide bridges, which are crucial for the structure and function of many biologically active peptides and proteins.

The Npys group serves a dual purpose: it protects the reactive thiol from undesired side reactions during peptide synthesis and, upon activation, facilitates selective disulfide bond formation through thiol-disulfide exchange.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C23H19N3O6S2 | [2][3][4] |

| Molecular Weight | 497.55 g/mol | [2] |

| CAS Number | 159700-51-3 | |

| Appearance | White to off-white powder | |

| Boiling Point (Predicted) | 727.7 ± 60.0 °C | |

| pKa (Predicted) | 3.23 ± 0.10 | |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM); limited solubility in water. | |

| Storage Conditions | -20°C or 0-5°C |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure, with characteristic peaks corresponding to the protons and carbons of the Fmoc, cysteine, and Npys moieties.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to verify the molecular weight of the compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups, such as the carbonyls of the Fmoc and carboxylic acid groups, the N-H bond, and the nitro group.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis (SPPS).

Synthesis of this compound

The synthesis of this compound is typically achieved by reacting Fmoc-Cys-OH with a sulfenylating agent. A general protocol is outlined below, based on established chemical principles for the formation of unsymmetrical disulfides.

Materials:

-

Fmoc-Cys-OH

-

3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) or a similar electrophilic sulfur reagent

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve Fmoc-Cys-OH in anhydrous DCM.

-

Reaction: Cool the solution to 0°C. Add a solution of Npys-Cl in anhydrous DCM dropwise to the Fmoc-Cys-OH solution with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically washed with an acidic aqueous solution to remove any unreacted starting material and byproducts. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in standard Fmoc-based SPPS requires careful consideration due to the lability of the Npys group to the piperidine solutions used for Fmoc deprotection. Therefore, alternative strategies are often employed.

Strategy 1: Post-Synthetic Modification

A common approach is to introduce a cysteine residue protected with a more stable group, such as trityl (Trt), and then modify it to Cys(Npys) after peptide chain assembly.

Protocol:

-

Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS protocols, incorporating Fmoc-Cys(Trt)-OH at the desired position.

-

Cleavage and Deprotection: After completion of the peptide sequence, cleave the peptide from the resin and remove the side-chain protecting groups (except for the Trt group on the target cysteine, which can be selectively retained or removed depending on the overall strategy) using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

-

Npys Group Introduction: Treat the purified peptide containing a free thiol with 2,2'-dithiobis(5-nitropyridine) (DTNP) to introduce the Npys group.

Strategy 2: Use of Boc-Cys(Npys)-OH at the N-terminus

Due to the incompatibility of the Npys group with the repeated piperidine treatments in Fmoc-SPPS, this compound is not ideal for incorporation within a peptide chain. Instead, for introducing a Cys(Npys) residue at the N-terminus, Boc-Cys(Npys)-OH is often used as the final amino acid in the synthesis.

Regioselective Disulfide Bond Formation

The primary application of this compound lies in the directed and regioselective formation of disulfide bonds in peptides containing multiple cysteine residues. This is achieved through an orthogonal protection strategy, where different cysteine residues are protected with groups that can be removed under distinct chemical conditions.

The Npys-activated cysteine readily undergoes thiol-disulfide exchange with a free thiol, enabling the specific formation of a disulfide bond. This strategy is invaluable for synthesizing complex peptides with defined disulfide connectivity, which is often essential for their biological activity.

Workflow for Orthogonal Disulfide Bond Formation

The following diagram illustrates a typical workflow for the regioselective formation of two disulfide bonds using an orthogonal protection strategy involving Cys(Npys) and another protected cysteine, such as Cys(Acm) (acetamidomethyl).

Caption: Workflow for regioselective disulfide bond formation.

This workflow demonstrates how the differential stability of the Npys and Acm protecting groups allows for the sequential and controlled formation of two distinct disulfide bonds within a peptide.

References

The Npys Group in Cysteine Protection: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the 3-nitro-2-pyridinesulfenyl (Npys) group as a protecting agent for cysteine residues in peptide synthesis and chemical biology. Tailored for researchers, scientists, and professionals in drug development, this document details the core mechanisms, experimental protocols, and quantitative data associated with Npys-based cysteine protection and deprotection strategies.

Introduction: The Role of the Npys Group

The Npys group is a valuable tool for the temporary protection of the highly reactive thiol side chain of cysteine. Its primary function is to prevent unwanted side reactions, such as oxidation and alkylation, during complex chemical syntheses, particularly in solid-phase peptide synthesis (SPPS). A key feature of the Npys group is its ability to not only protect the cysteine thiol but also to activate it for subsequent disulfide bond formation through thiol-disulfide exchange. This dual functionality makes it a strategic choice for the controlled and regioselective formation of disulfide bridges in peptides and proteins. While the Npys group is stable under acidic conditions, such as those used in Boc-based SPPS, it is notably labile to the basic conditions of Fmoc-based SPPS, specifically the piperidine treatment for Fmoc group removal.[1][2]

Mechanism of Npys Protection and Deprotection

The introduction and removal of the Npys group are governed by straightforward chemical principles, primarily involving thiol-disulfide exchange reactions.

Protection of Cysteine

The Npys group is typically introduced onto a free cysteine thiol post-synthesis or by converting a more stable protecting group on-resin. A common method involves the reaction of a resin-bound peptide containing a cysteine residue (often initially protected with a group like S-tert-butylthio, StBu) with a disulfide reagent such as 2,2'-dithiobis(5-nitropyridine) (DTNP).[3] The reaction proceeds via a thiol-disulfide exchange mechanism where the cysteine thiol attacks the disulfide bond of DTNP, leading to the formation of the Npys-protected cysteine and the release of 3-nitro-2-thiopyridone.

Deprotection of Npys-Cysteine

The removal of the Npys group can be achieved through two primary pathways: thiolysis and reduction.

-

Thiolysis: This is the most common deprotection method and involves a thiol-disulfide exchange reaction with a free thiol reagent, such as dithiothreitol (DTT) or β-mercaptoethanol.[3] The external thiol attacks the disulfide bond of the Npys-protected cysteine, releasing the free cysteine thiol and forming a mixed disulfide with the Npys group.

-

Reduction by Ascorbate: A milder deprotection method utilizes ascorbate as a reducing agent.[4] This method is particularly useful when the presence of other thiols is undesirable. The efficiency of ascorbate-mediated deprotection is pH-dependent.

Quantitative Data Summary

The efficiency of Npys protection and deprotection is influenced by various factors, including the choice of reagents, reaction conditions, and the peptide sequence.

Npys Protection Efficiency

Quantitative data for the on-resin formation of Npys-cysteine from other protected forms is often sequence-dependent and reported qualitatively as successful conversions. The following table summarizes typical conditions for the conversion of various cysteine protecting groups to Cys(Npys) using DTNP.

| Precursor Protecting Group | Reagent | Thioanisole Required | Notes |

| S-tert-butylthio (StBu) | DTNP | No | A common precursor for on-resin Npys formation. |

| 4-methoxybenzyl (Mob) | DTNP | Yes | Requires thioanisole for efficient conversion. |

| Acetamidomethyl (Acm) | >15 eq. DTNP | Yes | Reaction is more sluggish compared to other groups. |

| Trityl (Trt) | 5 eq. DTNP in cleavage mixture | No | Can be added post-synthetically during TFA cleavage. |

Npys Deprotection Efficiency

Deprotection efficiency has been more extensively quantified, particularly for ascorbate-mediated removal.

Table 3.2.1: Thiol-Based Deprotection of Npys-Cysteine

| Thiol Reagent | Conditions | Efficiency | Reference |

| Dithiothreitol (DTT) | Standard reducing conditions | Generally effective | |

| β-mercaptoethanol | Standard reducing conditions | Generally effective |

Table 3.2.2: Ascorbate-Mediated Deprotection of 5-Npys-Cysteine

| Ascorbate to Peptide Ratio | pH | Temperature (°C) | Time (hrs) | Deprotection (%) |

| 100:1 | 4.5 | 25 | 24 | ~50 |

| 100:1 | 7.0 | 37 | 24 | 70-75 |

Data adapted from a study on a Cys(5-Npys)-containing peptide.

Experimental Protocols

The following protocols provide detailed methodologies for the on-resin protection of cysteine with the Npys group and its subsequent deprotection.

On-Resin Npys Protection of Cysteine from Cys(StBu)

This protocol describes the conversion of a resin-bound peptide containing an S-tert-butylthio (StBu) protected cysteine to a Npys-protected cysteine.

Materials:

-

Peptide-resin with Cys(StBu)

-

2,2'-dithiobis(5-nitropyridine) (DTNP)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Reducing agent solution (e.g., β-mercaptoethanol in DMF)

Procedure:

-

Swell the peptide-resin in DCM.

-

Wash the resin with DMF.

-

Treat the resin with a solution of a reducing agent (e.g., β-mercaptoethanol) in DMF to remove the StBu group and generate the free thiol.

-

Wash the resin extensively with DMF to remove the reducing agent and byproducts.

-

Prepare a solution of excess DTNP in DMF.

-

Add the DTNP solution to the resin and agitate at room temperature.

-

Monitor the reaction for completion (e.g., using the Ellman's test to detect free thiols).

-

Once the reaction is complete, wash the resin thoroughly with DMF and DCM.

-

Dry the resin under vacuum.

Deprotection of Npys-Cysteine using Ascorbate

This protocol is adapted from a method for the removal of the 5-Npys group from a cysteine-containing peptide in solution.

Materials:

-

Lyophilized Npys-protected peptide

-

Ascorbate-containing buffer (e.g., 40 mM ascorbate in 500 mM potassium phosphate buffer, pH 7.0)

-

Distilled/deionized water

-

HPLC system for monitoring the reaction

Procedure:

-

Dissolve the lyophilized Npys-protected peptide in distilled/deionized water to a known concentration.

-

Prepare the ascorbate-containing buffer at the desired pH (e.g., pH 7.0).

-

Add the ascorbate buffer to the peptide solution to achieve the desired final concentration and ascorbate-to-peptide ratio (e.g., 100:1).

-

Incubate the reaction mixture at the desired temperature (e.g., 37°C) for the specified time (e.g., 24 hours).

-

Monitor the progress of the deprotection by analyzing aliquots of the reaction mixture by HPLC.

-

Upon completion, the deprotected peptide can be purified by preparative HPLC.

Conclusion

The 3-nitro-2-pyridinesulfenyl (Npys) group offers a robust and versatile strategy for the protection and activation of cysteine residues. Its stability in acidic conditions makes it compatible with Boc-based solid-phase peptide synthesis. The straightforward mechanisms of protection and deprotection, coupled with the ability to activate the cysteine thiol for disulfide bond formation, underscore its utility in the synthesis of complex peptides and proteins. The choice of deprotection strategy, whether through traditional thiolysis or milder reduction with ascorbate, can be tailored to the specific requirements of the synthetic target. This guide provides the foundational knowledge and practical protocols for the successful implementation of Npys chemistry in research and development.

References

- 1. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Cys(Npys)-OH: Properties and Applications

For researchers and professionals in the field of drug development and peptide chemistry, Fmoc-Cys(Npys)-OH is a critical reagent. This guide provides an in-depth overview of its chemical properties, with a focus on data relevant to its application in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound, or N-α-Fmoc-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine, is a derivative of the amino acid cysteine. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, while the 3-nitro-2-pyridinesulfenyl (Npys) group protects the thiol side chain, which is crucial for forming disulfide bonds.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | References |

| CAS Number | 159700-51-3 | [1][2][3][4] |

| Molecular Formula | C₂₃H₁₉N₃O₆S₂ | |

| Molecular Weight | 497.55 g/mol | |

| Alternate Molecular Weight | 497.6 g/mol |

Experimental Protocols

The primary application of this compound is in the synthesis of peptides containing disulfide bridges. The Npys group allows for the selective formation of these bonds through thiol-disulfide exchange reactions.

A typical experimental workflow for the use of this compound in SPPS involves the following key steps:

-

Resin Preparation: The synthesis begins with a solid support (resin), typically pre-loaded with the first amino acid of the target peptide sequence.

-

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, commonly a solution of piperidine in a suitable solvent like dimethylformamide (DMF). This exposes the free amine for the next coupling step.

-

Coupling: this compound is then activated and coupled to the free amine on the resin. This step is repeated for each subsequent amino acid in the peptide sequence.

-

Disulfide Bond Formation: Once the desired peptide chain is assembled, the Npys group on the cysteine residue can be selectively cleaved to form a disulfide bond with another cysteine residue.

-

Cleavage and Deprotection: Finally, the completed peptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed, typically using a strong acid cocktail.

Workflow Visualization

The following diagram illustrates a simplified workflow for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis.

References

Fmoc-Cys(Npys)-OH: A Technical Guide to Solubility and Stability for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Npys)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine, is a pivotal reagent in peptide chemistry, particularly for the synthesis of complex peptides containing disulfide bridges. The 3-nitro-2-pyridinesulfenyl (Npys) protecting group for the cysteine thiol offers a unique combination of activation and protection, facilitating the regioselective formation of disulfide bonds. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering critical data and protocols to enable its effective utilization in research and drug development.

Core Properties

| Property | Value |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine |

| Synonyms | This compound |

| CAS Number | 159700-51-3 |

| Molecular Formula | C23H19N3O6S2 |

| Molecular Weight | 497.55 g/mol |

| Appearance | Typically a white to off-white powder |

| Storage | Store at -20°C for long-term stability. Keep well-sealed to protect from moisture. |

Solubility Profile

This compound exhibits solubility characteristics typical of many Fmoc-protected amino acids, being readily soluble in polar aprotic solvents commonly employed in solid-phase peptide synthesis (SPPS). However, precise quantitative solubility data in mg/mL or molarity is not extensively documented in publicly available literature. The following table summarizes the qualitative solubility of this compound in various solvents. To increase solubility, warming the solution to 37°C and sonication can be employed.

| Solvent | Abbreviation | Qualitative Solubility | Application Notes |

| N,N-Dimethylformamide | DMF | Soluble | Commonly used as the primary solvent in Fmoc-SPPS for coupling reactions. |

| N-Methyl-2-pyrrolidone | NMP | Soluble | An alternative to DMF, known for its strong solvating properties. |

| Dichloromethane | DCM | Soluble | Often used for resin swelling and certain on-resin manipulations. |

| Water | H₂O | Limited Solubility | As with most Fmoc-amino acids, solubility in aqueous solutions is poor. |

Stability Profile

The stability of this compound is a critical consideration for its successful application. The Npys protecting group has specific sensitivities that dictate its use in peptide synthesis.

| Condition | Stability | Key Considerations & Degradation Pathways |

| Piperidine (20% in DMF) | Unstable | The Npys group is labile to the standard basic conditions used for Fmoc group removal in SPPS.[1] This instability makes this compound unsuitable for incorporation at internal positions of a peptide sequence using standard Fmoc-SPPS protocols. It is typically introduced at the N-terminus in the final coupling step. |

| Trifluoroacetic Acid (TFA) | Moderately Stable | The Npys group shows some stability towards TFA. However, prolonged exposure to strong TFA cocktails used for peptide cleavage from the resin can lead to gradual deprotection.[2] |

| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Unstable | The disulfide bond of the Npys group is readily cleaved by thiols, which is the basis for its use in forming disulfide bridges with other cysteine residues. |

| Moisture | Sensitive | The compound should be stored in a dry environment as it is sensitive to moisture. |

| Photolysis | Stable | The Npys group is generally stable under standard photolytic cleavage conditions (e.g., 365 nm). |

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

This protocol outlines a method for qualitatively and semi-quantitatively assessing the solubility of this compound in a chosen solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Small vials (e.g., 1.5 mL microcentrifuge tubes)

-

Pipettes

Procedure:

-

Weigh out a small, known amount of this compound (e.g., 5 mg) into a clean, dry vial.

-

Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 50 mg/mL.

-

If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat the vortexing.

-

Continue adding the solvent in a stepwise manner until the solid is fully dissolved.

-

Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

-

For more quantitative results, a saturated solution can be prepared, centrifuged to pellet undissolved solid, and the concentration of the supernatant determined by HPLC.

Protocol 2: Assessment of Stability to Piperidine

This protocol provides a method to evaluate the stability of the Npys group on this compound when exposed to the basic conditions of Fmoc deprotection.

Materials:

-

This compound

-

20% Piperidine in DMF

-

DMF

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Prepare a stock solution of this compound in DMF (e.g., 1 mg/mL).

-

At time zero (t=0), inject an aliquot of the stock solution onto the HPLC to obtain a reference chromatogram.

-

To a known volume of the stock solution, add a corresponding volume of 20% piperidine in DMF.

-

At various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr), take an aliquot of the reaction mixture, quench the reaction by diluting with Mobile Phase A, and inject it onto the HPLC.

-

Monitor the disappearance of the this compound peak and the appearance of any degradation products over time. The rate of degradation can be estimated by comparing the peak areas at different time points.

Visualizations

Caption: A logical workflow for the handling and use of this compound in peptide synthesis.

Caption: Signaling pathway for the cleavage of the Npys group and subsequent disulfide bond formation.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of these vital biomolecules. At the heart of the most widely used SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties have made it the linchpin of modern peptide synthesis, offering a blend of stability and selective lability that is crucial for the stepwise construction of complex peptide chains. This technical guide provides an in-depth exploration of the role of the Fmoc group in SPPS, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their peptide synthesis endeavors.

The Principle of Orthogonal Protection in Fmoc-SPPS

The success of Fmoc-based SPPS lies in its orthogonal protection strategy.[1] The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the side-chain functional groups are protected by acid-labile groups (typically tert-butyl based).[2] This orthogonality is paramount, as it allows for the selective removal of the Nα-Fmoc group at each cycle of peptide elongation without disturbing the side-chain protecting groups or the linkage of the peptide to the solid support.[3] This is in contrast to the older Boc/Bzl strategy, where repeated acid treatments to remove the Nα-Boc group could lead to the premature cleavage of side-chain protecting groups.[3]

The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, which is typically achieved with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[2] This mild deprotection condition for the Nα-amino group and the harsher condition for final cleavage are the cornerstones of the Fmoc/tBu strategy.

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is introduced onto the α-amino group of an amino acid, forming a stable carbamate linkage. This protection effectively prevents the amino group from participating in unwanted side reactions during the coupling of the subsequent amino acid.

The key to the utility of the Fmoc group is its lability under mild basic conditions. The deprotection is typically carried out using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction. The basic piperidine abstracts the relatively acidic proton on the fluorene ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free Nα-amino group of the peptide chain. The reactive DBF is then scavenged by excess piperidine to form a stable adduct, preventing its reaction with the newly liberated amine.

This deprotection reaction is rapid and generally complete within minutes at room temperature. The progress of the deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at around 301 nm, allowing for real-time monitoring of the reaction.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to Fmoc-SPPS.

Table 1: Comparison of Deprotection Times with Different Bases

| Deprotection Reagent | Concentration | Solvent | Time for Complete Deprotection of Fmoc-Leu-OH | Reference |

| Piperidine | 20% (v/v) | DMF | ~7-10 min | |

| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | ~7-10 min | |

| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (9:1) | ~10 min | |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | NMP | < 5 min |

Note: Deprotection times can be sequence-dependent, with sterically hindered amino acids or aggregated sequences requiring longer times.

Table 2: Comparative Coupling Efficiency of Different Activating Reagents

| Coupling Reagent | Peptide Sequence | Coupling Time | Crude Purity (%) | Reference |

| HBTU | 65-74 ACP | 2 x 20 min | 78.41 | |

| HATU | 65-74 ACP | 2 x 1 min | 83.63 | |

| HCTU | 65-74 ACP | 2 x 20 min | 81.32 | |

| COMU | 65-74 ACP | 2 x 1 min | 82.55 | |

| DIC/Oxyma | Model Peptide | 1 h | >99% conversion |

Note: ACP (Acyl Carrier Protein) fragment 65-74 (VQAAIDYING) is a standard "difficult sequence" used to evaluate coupling reagents.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful peptide synthesis. The following are step-by-step protocols for the key stages of a typical Fmoc-SPPS cycle.

Protocol 1: Nα-Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes.

-

Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-20 minutes. For difficult sequences, this time can be extended.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Amino Acid Coupling using HBTU/HOBt

-

Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and finally DMF (3-5 times).

Protocol 3: Monitoring Coupling Completion with the Kaiser Test

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines.

-

Sample Preparation: Take a small sample of the resin beads (a few beads are sufficient) after the coupling step and place them in a small glass test tube.

-

Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

-

-

Heating: Heat the test tube at 100-110°C for 3-5 minutes.

-

Observation:

-

Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue color, indicating the presence of free primary amines.

-

Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.

-

Protocol 4: Cleavage of the Peptide from the Resin

The composition of the cleavage cocktail depends on the amino acid composition of the peptide to prevent side reactions with sensitive residues. A common general-purpose cleavage cocktail is Reagent K.

Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

-

Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a reaction vessel (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Peptide Collection: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Drying: Dry the crude peptide under vacuum. The peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of SPPS Workflows and Mechanisms

To better illustrate the logical flow of Fmoc-SPPS, the following diagrams have been generated using Graphviz.

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis, enabling the efficient and reliable construction of complex peptides. Its base lability, coupled with the acid stability of side-chain protecting groups, provides the necessary orthogonality for a robust and versatile synthetic strategy. A thorough understanding of the underlying chemical principles, coupled with the implementation of optimized experimental protocols and careful monitoring of reaction progress, is essential for researchers, scientists, and drug development professionals to successfully harness the power of Fmoc-SPPS in advancing their scientific and therapeutic goals.

References

The Core Principles of Disulfide Bond Formation Using Npys Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of disulfide bonds is a cornerstone of peptide and protein chemistry, critical for stabilizing tertiary structures, creating cyclic peptides, and developing sophisticated bioconjugates. Among the chemical tools available, the 3-nitro-2-pyridylsulfenyl (Npys) group offers a robust and versatile method for the controlled and regioselective formation of disulfide linkages. This technical guide delves into the fundamental principles, reaction kinetics, and experimental protocols governing the use of Npys reagents for disulfide bond formation.

Introduction to Npys Chemistry

The 3-nitro-2-pyridylsulfenyl group, commonly abbreviated as Npys, serves a dual function as both a protecting group for the thiol side chain of cysteine and an activating group for disulfide bond formation.[1][2] Introduced via reagents like 3-nitro-2-pyridylsulfenyl chloride (Npys-Cl), the Npys moiety forms an asymmetric disulfide with a cysteine residue, Cys(Npys). This protected form is notably stable under the acidic conditions typical of Boc-based solid-phase peptide synthesis (SPPS) but is labile to the basic conditions (e.g., piperidine) used in Fmoc chemistry.[3][4] This characteristic dictates its strategic application, often being incorporated at the final step of a synthesis or used in solution-phase conjugations.

The utility of the Npys group lies in its susceptibility to nucleophilic attack by a free thiol (sulfhydryl group). This interaction proceeds via a thiol-disulfide exchange mechanism, resulting in a new, stable disulfide bond and the release of a chromophoric byproduct, 3-nitro-2-thiopyridone, which can be monitored spectrophotometrically.

The Reaction Mechanism

The core of Npys-mediated disulfide bond formation is a selective thiol-disulfide exchange reaction. A deprotonated thiol group (thiolate) from a cysteine-containing peptide or protein acts as a nucleophile, attacking the sulfur atom of the Cys(Npys) residue that is adjacent to the peptide backbone. This forms a new disulfide bond and displaces the 3-nitro-2-pyridylsulfenyl group, which is released as 3-nitro-2-thiopyridone. The reaction is efficient and proceeds under mild conditions over a wide pH range.

A plausible mechanism for reagents like methyl 3-nitro-2-pyridinesulfenate (Npys-OMe), which can create a disulfide from two free thiols, involves the initial formation of an active disulfide intermediate with one of the thiols. A subsequent intramolecular disulfide exchange then yields the cyclized peptide and the 3-nitropyridine-2(1H)-thione byproduct.

Caption: Mechanism of Npys-mediated thiol-disulfide exchange.

Quantitative Data: Reaction Kinetics

The efficiency of disulfide bond formation can be influenced by the specific Npys reagent, pH, and substrate concentration. A study on the cyclization of a linear oxytocin precursor peptide (at 0.1 mM concentration) using various water-soluble Npy-sulfenate reagents highlights these differences. The reaction progress was monitored by the yield of the final cyclic product, determined by HPLC.

| Reagent | 1 min Yield (%) | 5 min Yield (%) | 10 min Yield (%) | 30 min Yield (%) | 60 min Yield (%) |

| Npys-OMe (1) | 15 | 45 | 58 | 70 | 75 |

| Reagent 2 | 18 | 50 | 62 | 75 | 80 |

| Reagent 4 | 10 | 35 | 48 | 65 | 70 |

| Npys-OPropNa (9a) | 20 | 60 | 70 | 78 | 82 |

| Npys-OPropNa (9b) | 23 | 68 | 76 | 82 | 85 |

| Data sourced from a study on Npy-sulfenate mediated disulfide bond formation of oxytocin. |

As the table demonstrates, reagents like Npys-OPropNa (9b) show rapid kinetics, achieving over 80% yield in just 30 minutes under the tested conditions.

Experimental Protocols

Below are generalized protocols for the protection of cysteine with Npys and subsequent disulfide bond formation. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules.

Protocol 1: Post-Synthetic Introduction of Npys onto a Trt-Protected Peptide

This method is useful for introducing the Npys group after Fmoc-based SPPS is complete.

-

Peptide Cleavage and Protection: Synthesize the peptide using standard Fmoc chemistry, employing Cys(Trt) for the desired cysteine residue.

-

Prepare Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Add Npys Reagent: To this cocktail, add 5 equivalents of 2,2'-dithio-bis-(5-nitropyridine) (DTNP).

-

Reaction: Add the resin-bound peptide to the cocktail and allow the reaction to proceed for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin, removes other acid-labile protecting groups, and converts the Cys(Trt) to Cys(Npys).

-

Isolation: Precipitate the peptide with cold diethyl ether, centrifuge to pellet the peptide, and wash several times with cold ether.

-

Purification: Dry the crude peptide and purify by reverse-phase HPLC. Lyophilize the pure fractions to obtain the Cys(Npys)-activated peptide.

Protocol 2: Disulfide Bond Formation in Solution

This protocol describes the reaction between a purified Cys(Npys)-peptide and a thiol-containing molecule.

-

Dissolve Reactants: Dissolve the purified Cys(Npys)-peptide in an appropriate aqueous buffer (e.g., phosphate or acetate buffer). The reaction proceeds over a wide pH range.

-

Add Thiol Component: Add the free thiol-containing molecule (e.g., another peptide, a protein, or a small molecule) to the solution, typically in a 1:1 to 1.2:1 molar ratio.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction can be monitored by observing the increase in absorbance from the released 3-nitro-2-thiopyridone byproduct. An analogous compound, 4-thiopyridone, has a high extinction coefficient (21,000 M⁻¹cm⁻¹ at 324 nm), which facilitates sensitive detection. Alternatively, the reaction can be monitored by HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.

-

Quenching (Optional): Once the reaction is complete, it can be quenched by acidifying the solution with acetic acid or TFA.

-

Purification: Purify the final disulfide-linked product from excess starting material and the Npys byproduct using reverse-phase HPLC.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Advent of Fmoc-Cys(Npys)-OH: A Technical Guide to its Discovery, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-Cys(Npys)-OH, a pivotal reagent in peptide synthesis for the introduction of cysteine residues and the strategic formation of disulfide bonds. We delve into the historical context of its development, tracing the origins of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group and its subsequent integration into the now-ubiquitous Fmoc-based solid-phase peptide synthesis (SPPS) strategy. This guide offers detailed experimental protocols for the synthesis of this compound and its precursor, 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), supported by quantitative data on reaction yields and product purity. Furthermore, we explore its critical role in the regioselective formation of disulfide bridges, a key structural element in many biologically active peptides. The guide culminates with a discussion of the stability of the Npys group under various conditions and provides visual workflows to aid in the practical application of this versatile amino acid derivative.

Discovery and Historical Context

The development of this compound is intrinsically linked to the broader evolution of protecting group strategies in peptide chemistry. The primary challenge in synthesizing peptides is the selective formation of amide bonds without unintended side reactions involving the various functional groups present in amino acid side chains. The thiol group of cysteine is particularly reactive, readily undergoing oxidation to form disulfide bonds. While essential for the structure and function of many peptides, uncontrolled disulfide bond formation leads to a heterogeneous mixture of products.

The journey towards a solution began in 1980 when Rei Matsueda and his colleague R. Walter introduced the 3-nitro-2-pyridinesulfenyl (Npys) group as a novel protecting group for amino and hydroxyl functionalities in peptide synthesis.[1] Their seminal work highlighted the Npys group's unique characteristic: it could be readily introduced by reacting an amino acid with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) and was stable to acidic conditions commonly used in peptide synthesis, such as trifluoroacetic acid (TFA).[1] Crucially, they demonstrated that the Npys group could be selectively removed under mild, neutral conditions, for instance, with triphenylphosphine.[1]

Subsequent research by Matsueda and others extended the application of the Npys group to the protection of the cysteine thiol.[2] This was a significant breakthrough, as the Npys group not only protected the thiol from unwanted oxidation but also "activated" it for a controlled thiol-disulfide exchange reaction. This activation allows for the specific and directed formation of disulfide bonds when reacted with a free thiol from another cysteine residue.[3]

The advent of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection, which is stable to acid but labile to mild base (typically piperidine), revolutionized solid-phase peptide synthesis (SPPS). The integration of the Npys protecting group for cysteine into the Fmoc/tBu (tert-butyl for side-chain protection) strategy was a natural progression. While the exact first synthesis of this compound is not detailed in a single landmark paper, its use became prevalent as researchers sought orthogonal protecting group strategies for the synthesis of complex peptides with multiple disulfide bonds. An important consideration that emerged was the lability of the Npys group to the piperidine solutions used for Fmoc deprotection, a factor that requires careful strategic planning in SPPS.

Synthesis of this compound and Precursors

The synthesis of this compound is a multi-step process that begins with the commercially available amino acid L-cystine. The overall strategy involves the protection of the amino groups, reduction of the disulfide bond, and finally, the introduction of the Npys group.

Synthesis of 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl)

The key reagent for introducing the Npys group is 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). Several synthetic routes have been reported. One common method involves the reaction of benzyl 3-nitro-2-pyridyl sulfides with sulfuryl chloride. Another efficient method starts from 2-(benzylthio)-3-nitropyridine.

Table 1: Synthesis of 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl)

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 2-(Benzylthio)-3-nitropyridine | Sulfuryl chloride | 1,2-Dichloroethane | Not specified | |

| Benzyl 3-nitro-2-pyridyl sulfides | Sulfuryl chloride | Not specified | Not specified |

Synthesis of this compound

A common and effective pathway to synthesize this compound begins with L-cystine. The process can be summarized in the following logical steps:

An alternative, high-yielding strategy involves the reaction of Fmoc-Cys(tBu)-OH with 4-Fluorophenyl 3-nitro-2-pyridinesulfenate (Npys-OPh(pF)) in 90% aqueous formic acid at 0 °C, which can yield this compound in 96% after purification.

Table 2: Quantitative Data for the Synthesis of this compound and Intermediates

| Reaction Step | Product | Yield (%) | Purity (%) | Notes | Reference |

| Fmoc protection of L-cystine | bis-Fmoc-Cystine | ~57% | High | Isolated yield from Fmoc-OSu reaction. | |

| Reduction of bis-Fmoc-Cystine | Fmoc-Cys-OH | 69% (overall from L-cystine) | - | - | |

| Npys introduction to Fmoc-Cys(tBu)-OH | This compound | 96% | >99% (after HPLC) | Using Npys-OPh(pF) reagent. | |

| Npys introduction to Fmoc-Cys(SIT)-OH | Fmoc-Cys(SIT)-OH | 52.5% | - | SIT = sec-isoamyl mercaptan |

Experimental Protocols

Synthesis of Fmoc-Cys-OH from L-Cystine

This protocol outlines the synthesis of the intermediate Fmoc-Cys-OH.

Materials:

-

L-Cystine

-

Fmoc-Amox (or Fmoc-OSu)

-

Acetone

-

Potassium carbonate (0.2 M aqueous solution)

-

Hydrochloric acid (6 M and 2 M)

-

Acetonitrile

-

Zinc powder

-

Dichloromethane (DCM)

Procedure:

-

Fmoc Protection: To a solution of L-cystine (1.0 g, 4.1 mmol) in water, add Fmoc-Amox (3.4 g, 10.3 mmol) dissolved in acetone dropwise. Maintain the pH at 9-9.5 by adding 0.2 M K₂CO₃ solution and stir at room temperature for 7 hours.

-

Work-up: Concentrate the mixture under reduced pressure to remove acetone. Extract the aqueous layer with DCM to remove unreacted Fmoc-Amox. Acidify the aqueous layer with 6 M HCl to precipitate bis-Fmoc-Cystine. Filter and dry the precipitate.

-

Reduction: Dissolve the bis-Fmoc-Cystine in a mixture of water and acetonitrile. Add 2 M HCl and zinc powder. Stir the mixture until the reduction is complete (monitor by TLC).

-

Isolation: Filter off the excess zinc and concentrate the filtrate. The resulting Fmoc-Cys-OH can be used in the next step, with an overall yield of approximately 69%.

Synthesis of this compound from Fmoc-Cys-OH

This protocol describes the final step in the synthesis of the target compound.

Materials:

-

Fmoc-Cys-OH

-

3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Acidified water

Procedure:

-

In a flask, dissolve Fmoc-Cys-OH (1.0 eq.) in anhydrous THF at -50 °C.

-

In a separate flask, prepare a solution of Npys-Cl (or a precursor with N-chlorosuccinimide) in anhydrous DCM at -50 °C.

-

Quickly add the Npys-Cl solution to the Fmoc-Cys-OH solution with vigorous stirring, maintaining the temperature at -50 °C.

-

Continue stirring at -50 °C for 2 hours.

-

Allow the reaction to warm to room temperature.

-

Wash the reaction mixture with acidified water three times.

-

Collect the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of n-hexane/ethyl acetate.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable tool for the regioselective formation of disulfide bonds in peptides synthesized using the Fmoc/tBu strategy. The Npys group's unique reactivity allows for a controlled, stepwise formation of disulfide bridges, which is essential for synthesizing complex peptides like oxytocin and conotoxins.

General Workflow for Regioselective Disulfide Bond Formation

The following diagram illustrates a general workflow for the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy that includes this compound. This strategy often employs another cysteine derivative with a more stable protecting group, such as Trityl (Trt) or Acetamidomethyl (Acm), which are removed under different conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclic Peptides using Fmoc-Cys(Npys)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced conformational stability, increased receptor binding affinity, and improved resistance to enzymatic degradation compared to their linear counterparts. The formation of disulfide bridges between cysteine residues is a cornerstone of cyclic peptide synthesis. Fmoc-Cys(Npys)-OH, a cysteine derivative where the thiol group is protected by a 3-nitro-2-pyridinesulfenyl (Npys) group, is a key reagent for the regioselective formation of disulfide bonds. The Npys group serves as both a protecting group and an activating group, facilitating efficient and controlled disulfide bridge formation through thiol-disulfide exchange.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of cyclic peptides via both on-resin and solution-phase strategies.

Principle of Thiol-Disulfide Exchange using Cys(Npys)

The Npys group on the cysteine side chain is highly susceptible to nucleophilic attack by a free thiol. This reactivity is the basis for the regioselective formation of a disulfide bond. The reaction proceeds via a thiol-disulfide exchange mechanism, where the thiol of a second cysteine residue attacks the sulfur atom of the Cys(Npys) residue, displacing the 3-nitro-2-pyridinethiol leaving group and forming the desired intramolecular disulfide bridge. This reaction is typically rapid and proceeds under mild conditions.

Orthogonal Protection Strategies

The successful synthesis of cyclic peptides with a specific disulfide bridge relies on an orthogonal protection strategy. This involves using protecting groups for different cysteine residues that can be removed under distinct conditions, allowing for the selective formation of the desired disulfide bond.

In the context of using this compound, a common strategy involves the use of another cysteine derivative with a different thiol protecting group, such as:

-

Fmoc-Cys(Trt)-OH: The trityl (Trt) group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cocktail.[1][2]

-

Fmoc-Cys(Acm)-OH: The acetamidomethyl (Acm) group is stable to both the basic conditions used for Fmoc deprotection and the acidic conditions for resin cleavage.[3] It is typically removed by treatment with iodine, which simultaneously oxidizes the newly deprotected thiols to form a disulfide bond.

The choice of the orthogonal protecting group will dictate whether the cyclization is performed on-resin or in solution.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various cyclic peptides using Npys chemistry. Yields and purities are dependent on the peptide sequence, cyclization method, and purification strategy.

| Cyclic Peptide | Cyclization Method | Key Cysteine Residues | Overall Yield | Purity | Reference |

| Oxytocin | One-pot, on-resin | Cys(Npys), Cys | 28% (over 13 steps) | >95% after HPLC | |

| α-Conotoxin GVIA fragment | Solution-phase | Cys(Npys), Cys(Acm) | Not specified | High | |

| α-Conotoxin MVIIA fragment | Solution-phase | Cys(Npys), Cys(Acm) | Not specified | High | |

| Somatostatin Analog | Solution-phase | Cys, Cys | Yields vary (e.g., 30% for AN-238) | >97% after HPLC |

Experimental Protocols

Protocol 1: On-Resin Cyclization using this compound and Fmoc-Cys(Trt)-OH

This protocol describes the synthesis of a cyclic peptide on a solid support, where the disulfide bridge is formed between a Cys(Npys) residue and a Cys(Trt) residue.

1. Solid-Phase Peptide Synthesis (SPPS):

-

Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the desired Fmoc-amino acids (3-4 equivalents) using a suitable coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF. Monitor the coupling reaction using a Kaiser test. Incorporate Fmoc-Cys(Trt)-OH at the desired position.

-

Chain Elongation: Repeat the deprotection and coupling steps until the linear peptide sequence is assembled.

-

Incorporation of this compound: Couple this compound as the final amino acid at the N-terminus. Due to the lability of the Npys group to piperidine, it is crucial to avoid further Fmoc deprotection steps after its incorporation.

2. On-Resin Cyclization:

-

Selective Deprotection of Cys(Trt): After assembling the linear peptide, wash the resin with dichloromethane (DCM). Treat the resin with a mild acidic cocktail (e.g., 1-2% TFA in DCM) to selectively remove the Trt group from the cysteine side chain. The Npys group remains intact under these conditions. Monitor the deprotection by LC-MS analysis of a small cleaved sample.

-

Thiol-Disulfide Exchange: Wash the resin thoroughly with DCM and then DMF. Swell the resin in DMF. The intramolecular thiol-disulfide exchange will occur spontaneously on the resin, leading to the formation of the cyclic peptide. The reaction can be gently agitated at room temperature for 2-4 hours. Monitor the cyclization by LC-MS.

3. Cleavage and Deprotection:

-

Wash the resin with DMF and then DCM, and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

-

Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

4. Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Solution-Phase Cyclization using this compound and Fmoc-Cys(Acm)-OH

This protocol describes the synthesis of a linear peptide containing Cys(Npys) and Cys(Acm) residues, followed by cyclization in solution.

1. Solid-Phase Peptide Synthesis (SPPS):

-

Follow the standard SPPS protocol as described in Protocol 1, Section 1. Incorporate Fmoc-Cys(Acm)-OH and this compound at the desired positions in the peptide sequence.

2. Cleavage from Resin:

-

Cleave the linear peptide from the resin using a standard TFA cleavage cocktail. The Acm and Npys protecting groups will remain on the cysteine side chains.

-

Precipitate and wash the crude linear peptide as described previously.

3. Purification of the Linear Peptide:

-

Purify the crude linear peptide containing the Cys(Acm) and Cys(Npys) residues by RP-HPLC to ensure high purity before the cyclization step.

4. Selective Deprotection of Cys(Acm) and Cyclization:

-

Dissolve the purified linear peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Add a solution of iodine (I₂) in the same solvent dropwise until a persistent yellow color is observed. The iodine will remove the Acm group and facilitate the thiol-disulfide exchange with the Cys(Npys) residue to form the cyclic peptide.

-

Monitor the reaction by RP-HPLC. The reaction is typically complete within 1-2 hours.

-

Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.

5. Purification and Characterization:

-

Purify the cyclic peptide by RP-HPLC to remove any remaining linear peptide and other impurities.

-

Characterize the final product by MS and analytical HPLC.

Mandatory Visualizations

Caption: Experimental workflow for cyclic peptide synthesis.

Caption: Thiol-disulfide exchange mechanism.

Caption: Simplified signaling pathways.

References

Applications of Fmoc-Cys(Npys)-OH in Bioconjugation: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Npys)-OH is a crucial building block in modern bioconjugation, enabling the precise, site-specific modification of peptides and proteins. This derivative of cysteine, protected at the N-terminus by a base-labile Fmoc group and at the thiol side-chain by a 3-nitro-2-pyridinesulfenyl (Npys) group, offers a versatile tool for the synthesis of complex biomolecules. The Npys group serves as a protective shield for the reactive thiol during solid-phase peptide synthesis (SPPS) and can be selectively activated for thiol-disulfide exchange reactions. This unique reactivity is widely exploited in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), as well as in the creation of specifically labeled proteins and peptides for research purposes.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in various bioconjugation strategies.

Key Applications

The primary applications of this compound revolve around its ability to form stable, yet cleavable, disulfide bonds. This makes it an invaluable reagent for:

-

Solid-Phase Peptide Synthesis (SPPS): Incorporation of a selectively activatable cysteine residue into a peptide sequence.

-

Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

Peptide-Drug Conjugates (PDCs): Synthesis of targeted therapeutics where a peptide guides a drug to its site of action.

-

Protein Labeling and Modification: Attachment of fluorescent probes, affinity tags, or other functional moieties to proteins and peptides to study their structure and function.

Data Presentation

The following tables summarize key quantitative data related to the protocols described in this document.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Antibody-Drug Conjugation (ADC) |

| Resin Loading | 0.1 - 0.5 mmol/g | N/A |

| Amino Acid Equivalents | 3 - 5 eq. | N/A |

| Coupling Reagent Equivalents | 3 - 5 eq. | N/A |

| Fmoc Deprotection Time | 5 - 20 min (repeated) | N/A |

| Coupling Time | 1 - 2 hours | N/A |

| Antibody Concentration | N/A | 1 - 10 mg/mL |

| Npys-Peptide Molar Excess | N/A | 5 - 20 eq. |

| Reaction Buffer | N/A | PBS, pH 7.0 - 7.5 |

| Conjugation Reaction Time | N/A | 2 - 4 hours at RT or overnight at 4°C |

| Typical Crude Peptide Purity (HPLC) | >70% | N/A |

| Typical Final ADC DAR | N/A | 2 - 4 |

| Purification Method | Preparative RP-HPLC | Size-Exclusion Chromatography (SEC) |

| Expected Final Purity | >95% | >98% |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine(Npys)-Containing Peptide

This protocol describes the manual Fmoc-SPPS of a generic peptide with a C-terminal amide, incorporating this compound.

Materials:

-

Rink Amide resin (0.1 mmol scale, loading ~0.5 mmol/g)

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 5 mL of 20% piperidine in DMF and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-amino acid (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and DIPEA (1.0 mmol, 10 eq.) in 5 mL of DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF (3 x 1 min).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For the desired position, use this compound in the coupling step.

-

Final Fmoc Deprotection: After the last coupling, perform the Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally methanol (3 x 1 min). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet twice with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Characterize the purified peptide by mass spectrometry to confirm its molecular weight.

-

Protocol 2: Site-Specific Antibody-Drug Conjugation via Thiol-Disulfide Exchange

This protocol details the conjugation of a Cys(Npys)-containing peptide (or peptide-drug construct) to a monoclonal antibody (mAb) that has been engineered to contain a free cysteine residue or has had its native disulfide bonds partially reduced.

Materials:

-

Monoclonal antibody (mAb) with available thiol groups (e.g., a THIOMAB™) in a suitable buffer (e.g., PBS, pH 7.2).

-

Npys-activated peptide (synthesized as per Protocol 1).

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, containing 1 mM EDTA.

-

Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200).

Procedure:

-

Antibody Preparation:

-

If starting with a mAb with intact disulfide bonds, partially reduce the antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiols. The amount of TCEP will need to be optimized to achieve the desired number of free thiols per antibody.

-

Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

-

The final antibody concentration should be between 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Dissolve the Npys-activated peptide in the Conjugation Buffer.

-

Add the Npys-activated peptide to the antibody solution at a 5- to 20-fold molar excess over the available thiol groups on the antibody.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

The progress of the reaction can be monitored by the release of the 3-nitro-2-thiolpyridine byproduct, which absorbs at 343 nm.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted peptide and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.

-

Collect the fractions corresponding to the monomeric ADC peak.

-

-

Characterization of the ADC:

Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway for ADC Internalization and Drug Release

Caption: General signaling pathway of ADC internalization and drug release.

Conclusion